1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
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Overview
Description
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a benzo[b]thiophene moiety, an imidazole ring, and a diazepane ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, phosphorus pentasulfide, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of strong dehydrating agents like polyphosphoric acid can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and omeprazole, which also contain the imidazole ring, are known for their broad range of biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as tiquizium bromide and dorzolamide, are used in medicinal chemistry for their therapeutic properties.
Uniqueness
What sets 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane apart is its combination of three distinct heterocyclic structures, which may confer unique biological and chemical properties not found in simpler analogs .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-20-12-17(19-13-20)27(24,25)22-8-4-7-21(9-10-22)18(23)16-11-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-13H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCOXKUEZFZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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